The compound 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is classified as a phenyl-1,2,4-triazole derivative. It features a triazole ring substituted with a 4-chlorophenyl group and a methylthio group, which contributes to its unique chemical properties. The molecular formula of this compound is , and it has a molecular weight of approximately 283.79 g/mol. The structure can be represented as follows:
For instance, reactions involving thiosemicarbazides and aldehydes can yield substituted triazoles through cyclization processes .
Compounds in the triazole class are known for their significant biological activities, particularly in antimicrobial and antifungal domains. Research indicates that derivatives of 1,2,4-triazoles exhibit:
The specific compound discussed has shown promising results in preliminary studies regarding its antibacterial efficacy .
The synthesis of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole can be achieved through several methods:
These methods often involve refluxing under acidic or basic conditions to facilitate the formation of the triazole ring.
The applications of this compound span various fields:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity .
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes involved in cell wall synthesis. For example:
Such interactions are crucial for understanding the mechanism of action and optimizing lead compounds for drug development.
Several compounds share structural similarities with 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole. Here are some examples along with their unique features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-1,2,4-triazole | Contains a chlorophenyl group; lacks thioether | Antimicrobial properties |
| 3-(Phenyl)-5-(methylthio)-1H-1,2,4-triazole | Methylthio group; no chlorine substituent | Antifungal activity |
| 3-(3-Pyridyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole | Pyridyl substituent; enhanced solubility | Antibacterial effects |
| 5-(Methylthio)-1H-1,2,4-triazole | Simplified structure; only methylthio group | Moderate antibacterial activity |
These compounds highlight the versatility of triazole derivatives in medicinal chemistry while showcasing the unique attributes of the compound through its specific substituents .
Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole through both proton and carbon-13 analyses. The 1,2,4-triazole ring system exhibits characteristic chemical shifts that facilitate identification and structural confirmation [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The aromatic protons of the 4-chlorophenyl substituent typically resonate in the region of 7.3-8.1 parts per million, appearing as a characteristic AB pattern due to the para-disubstitution pattern [3] [4]. The chlorine substituent causes a downfield shift of the ortho protons relative to the meta protons, creating distinct multipicity patterns that aid in identification. The phenyl ring of the phenylethyl moiety displays similar aromatic resonances between 7.2-7.8 parts per million, often overlapping with the chlorophenyl signals but distinguishable through integration ratios [5] [4].
The methyl group attached to the nitrogen at position 4 of the triazole ring appears as a singlet around 3.7-4.2 parts per million, representing a diagnostic signal for this structural feature [6] [3]. The phenylethyl thioether linkage produces a characteristic pattern with the methylene protons appearing as a quartet around 3.2-3.8 parts per million, while the methyl group of the ethyl moiety resonates as a doublet at approximately 1.4-1.6 parts per million [3] [7].
Carbon-13 Nuclear Magnetic Resonance Analysis
The triazole ring carbons exhibit characteristic chemical shifts in the 148-163 parts per million region, with the carbon bearing the 4-chlorophenyl substituent typically appearing more downfield due to the electron-withdrawing effect of the aromatic system [2] [3]. The aromatic carbons of both phenyl rings resonate between 125-140 parts per million, with the chlorinated carbon appearing around 133-135 parts per million due to the halogen effect [3] [4].
The thioether carbon linkage produces signals around 30-35 parts per million for the methylene carbon and 22-25 parts per million for the terminal methyl carbon of the phenylethyl group [3] [7]. The nitrogen-bound methyl group typically appears around 33-37 parts per million, providing clear differentiation from other methyl signals in the spectrum [6] [3].
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the triazole structure. The nitrogen-hydrogen stretching vibrations of the triazole ring typically appear in the 3300-3450 wavenumber range, with the exact frequency depending on hydrogen bonding interactions and crystal packing effects [1] [8].
The carbon-nitrogen stretching vibrations characteristic of the triazole ring system manifest in the 1540-1600 wavenumber region, providing fingerprint identification of the heterocyclic core [1] [9]. The aromatic carbon-carbon stretching modes appear between 1450-1600 wavenumbers, with multiple bands reflecting the presence of both chlorophenyl and phenyl substituents [3] [8].
The carbon-sulfur stretching vibration of the thioether linkage produces a characteristic absorption band in the 650-720 wavenumber range, confirming the presence of the sulfur bridge between the triazole ring and the phenylethyl substituent [10] [3]. The carbon-chlorine stretching vibration appears around 750-850 wavenumbers, diagnostic for the para-chlorophenyl substituent [3] [8].
Mass spectrometric analysis provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion typically appears at mass-to-charge ratio 329 for the target compound, corresponding to the molecular formula C₁₇H₁₆ClN₃S [11] [12].
Fragmentation Patterns
The primary fragmentation pathway involves cleavage of the carbon-sulfur bond connecting the triazole ring to the phenylethyl substituent, producing a base peak around mass-to-charge ratio 177 corresponding to the phenylethyl thioether fragment [10] [12]. Secondary fragmentation includes loss of the phenylethyl group to yield a fragment at mass-to-charge ratio 224, representing the chlorophenyl-methyltriazole portion [12] [13].
The chlorophenyl substituent undergoes characteristic fragmentation with loss of chlorine atoms, producing fragments at mass-to-charge ratios corresponding to the dechlorinated species [12] [13]. Rearrangement reactions typical of aromatic systems lead to tropylium ion formation (mass-to-charge ratio 91) and benzoyl fragments (mass-to-charge ratio 105) [12] [5].
X-ray crystallographic studies of 1,2,4-triazole derivatives reveal important structural features that influence molecular properties and biological activity. Related triazole compounds typically crystallize in common space groups including monoclinic and orthorhombic systems, with specific packing arrangements determined by intermolecular interactions [14] [15] [16].
Unit Cell Parameters
Crystallographic analysis of similar triazole structures demonstrates typical unit cell dimensions with lengths ranging from 6.3 to 26.0 Angstroms depending on the molecular size and packing efficiency [15] [16] [17]. The crystal systems most commonly observed include monoclinic (space group P2₁/c) and orthorhombic (space group P2₂2₁) arrangements, reflecting the molecular symmetry and hydrogen bonding patterns [14] [18] [17].
Molecular Geometry
The triazole ring maintains planarity in most crystal structures, with bond lengths consistent with aromatic character. The carbon-nitrogen bonds within the ring typically measure 1.32-1.38 Angstroms, while nitrogen-nitrogen bonds range from 1.36-1.42 Angstroms [15] [16]. These distances confirm the delocalized electronic structure of the triazole system [19] [18].
The substituent orientations vary significantly based on steric interactions and crystal packing forces. The 4-chlorophenyl group typically adopts orientations that minimize steric clashes while maximizing intermolecular interactions such as halogen bonding and π-π stacking [14] [19]. The phenylethyl thioether substituent shows conformational flexibility, with the sulfur-carbon-carbon angle ranging from 110-115 degrees [19] [16].
Hydrogen Bonding Networks
Crystallographic studies reveal extensive hydrogen bonding networks involving the triazole nitrogen atoms as both donors and acceptors [18] [16] [17]. The nitrogen-hydrogen bonds typically measure 0.86-0.90 Angstroms, while hydrogen bond acceptor distances range from 2.0-2.3 Angstroms [16] [17]. These interactions significantly influence crystal packing and molecular stability [18] [16].
π-π Stacking Interactions
Aromatic substituents participate in π-π stacking interactions with interplanar distances typically ranging from 3.3-3.8 Angstroms [19] [16]. The chlorophenyl and phenyl rings can engage in both parallel and edge-to-face arrangements, contributing to crystal stability and influencing physical properties [15] [19].
Halogen Bonding
The chlorine substituent participates in halogen bonding interactions with electron-rich regions of adjacent molecules, particularly nitrogen atoms of neighboring triazole rings [14] [19]. These interactions typically involve chlorine-nitrogen distances of 3.0-3.3 Angstroms, contributing to crystal cohesion [14] [18].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide accurate geometric and electronic structure predictions for triazole derivatives [20] [21] [2]. This computational approach successfully reproduces experimental bond lengths and angles within acceptable error margins, making it suitable for conformational analysis [2] [22].
Geometry Optimization
Ground state geometry optimization reveals the most stable conformational arrangements of the molecular substituents. The triazole ring maintains planarity with optimized bond lengths closely matching experimental X-ray data [20] [23]. The 4-chlorophenyl substituent typically adopts orientations that minimize steric interactions while maximizing electronic stabilization through conjugation effects [21] [23].
The phenylethyl thioether chain exhibits conformational flexibility with multiple local minima corresponding to different rotational orientations around the sulfur-carbon bonds [24] [23]. Energy barriers between conformers typically range from 2-8 kilocalories per mole, indicating facile interconversion at ambient temperatures [23] [25].
Frontier Molecular Orbitals
The highest occupied molecular orbital energies for triazole derivatives typically range from -5.8 to -6.2 electron volts, while lowest unoccupied molecular orbital energies span -1.2 to -1.8 electron volts [20] [21] [26]. The resulting energy gaps of 4.3-4.7 electron volts indicate moderate electronic stability with potential for electronic transitions in the ultraviolet region [20] [26] [27].
The molecular orbitals exhibit significant delocalization across the triazole ring system, with contributions from both nitrogen lone pairs and π-system electrons [20] [21]. The chlorophenyl substituent modifies the orbital energies through inductive and mesomeric effects, generally lowering both occupied and unoccupied orbital energies [21] [26].
Charge Distribution Analysis
Natural bond orbital analysis reveals charge distribution patterns that influence molecular reactivity and intermolecular interactions [16] [20] [24]. The triazole nitrogen atoms carry partial negative charges ranging from -0.3 to -0.5 elementary charges, making them suitable hydrogen bond acceptors [20] [24]. The sulfur atom typically bears a partial positive charge of +0.2 to +0.4 elementary charges, facilitating electrophilic interactions [24] [23].